molecular formula C7H7N3 B100515 6-Methylimidazo[1,2-b]pyridazine CAS No. 17412-38-3

6-Methylimidazo[1,2-b]pyridazine

Cat. No.: B100515
CAS No.: 17412-38-3
M. Wt: 133.15 g/mol
InChI Key: OZIALTQLMOAUFG-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridazine ring, with a methyl group attached at the 6th position.

Scientific Research Applications

6-Methylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

Target of Action

6-Methylimidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound could be related to the tuberculosis bacteria.

Mode of Action

Imidazo[1,2-a]pyridine analogues have been known to interact with their targets, leading to a reduction in bacterial growth . The compound’s interaction with its targets and the resulting changes would need further investigation for a more precise understanding.

Biochemical Pathways

Given the anti-tb activity of imidazo[1,2-a]pyridine analogues , it can be inferred that the compound may affect the biochemical pathways related to the survival and proliferation of tuberculosis bacteria.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues showed good microsomal stability , which could suggest potential bioavailability of this compound

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb , indicating that these compounds can effectively reduce the bacterial load.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine-6-carboxylic acid, while reduction may produce this compound-2-amine.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar biological activities but different structural features.

    Imidazo[1,2-b]pyrimidine: Shares the imidazo core but has a pyrimidine ring instead of a pyridazine ring.

Uniqueness

6-Methylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted drug design and development.

Properties

IUPAC Name

6-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-2-3-7-8-4-5-10(7)9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIALTQLMOAUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518740
Record name 6-Methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17412-38-3
Record name 6-Methylimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17412-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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